molecular formula C21H22N6O4 B284408 7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide

7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B284408
M. Wt: 422.4 g/mol
InChI Key: UDJIBBWHMCRHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide, also known as TAK-915, is a small molecule compound that has been developed as a potential therapeutic agent for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. The compound has shown promising results in preclinical studies, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions have been extensively researched.

Mechanism of Action

The exact mechanism of action of 7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7 nAChR). The α7 nAChR is a ligand-gated ion channel that is involved in cognitive function, and its dysfunction has been implicated in the pathogenesis of cognitive disorders. By enhancing the activity of the α7 nAChR, this compound may improve cognitive function and memory.
Biochemical and physiological effects:
This compound has been shown to enhance the activity of the α7 nAChR in vitro and in vivo. The compound has also been shown to increase the release of acetylcholine in the hippocampus, a brain region involved in memory and learning. In addition, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. These biochemical and physiological effects suggest that this compound may have beneficial effects on cognitive function and memory.

Advantages and Limitations for Lab Experiments

7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has several advantages for lab experiments. The compound is stable and has good solubility in aqueous and organic solvents, making it easy to handle and administer. The compound has also been extensively characterized in vitro and in vivo, allowing for accurate dosing and monitoring of its effects. However, this compound has some limitations for lab experiments. The compound is relatively expensive and may not be readily available to all researchers. In addition, the compound has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known.

Future Directions

There are several future directions for the research and development of 7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide. One direction is to further elucidate the mechanism of action of the compound and its effects on cognitive function and memory. Another direction is to explore the therapeutic potential of this compound in other cognitive disorders, such as Parkinson's disease and traumatic brain injury. Additionally, the safety and efficacy of this compound in clinical trials need to be investigated to determine its potential as a therapeutic agent for cognitive disorders.

Synthesis Methods

The synthesis of 7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide involves a multi-step process that starts with the reaction of 2,3-dimethoxybenzaldehyde with 2-methoxyphenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with 5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid to form the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has been extensively studied for its potential therapeutic applications in cognitive disorders. Preclinical studies have shown that the compound improves cognitive function in animal models of Alzheimer's disease and schizophrenia. The compound has also been shown to enhance memory consolidation and retrieval in rodents. These findings suggest that this compound may be a promising therapeutic agent for the treatment of cognitive disorders.

Properties

Molecular Formula

C21H22N6O4

Molecular Weight

422.4 g/mol

IUPAC Name

7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H22N6O4/c1-12-17(20(28)23-14-9-5-6-10-15(14)29-2)18(27-21(22-12)24-25-26-27)13-8-7-11-16(30-3)19(13)31-4/h5-11,18H,1-4H3,(H,23,28)(H,22,24,26)

InChI Key

UDJIBBWHMCRHCW-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(N2C(=N1)N=NN2)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CC=CC=C4OC

SMILES

CC1=C(C(N2C(=N1)N=NN2)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CC=CC=C4OC

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.